23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate

Polymerization kinetics Hydroxyl-terminated PEGMA Bulk radical polymerization

23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate (CAS 73510-27-7), also referred to as heptaethylene glycol monomethacrylate or HO-PEG7-MA, is a monofunctional methacrylate ester featuring a precisely defined hepta(ethylene glycol) backbone (seven ethylene oxide repeat units) and a terminal primary hydroxyl group. With a molecular formula of C20H38O10 and a molecular weight of 438.51 g/mol, this monomer occupies a strategically intermediate position within the oligo(ethylene glycol) methacrylate (OEGMA) family—longer than 2-hydroxyethyl methacrylate (HEMA, 1 EG unit) and shorter than commercial PEGMA500 (~9 EG units) or PEGMA950 (~19 EG units).

Molecular Formula C20H38O10
Molecular Weight 438.5 g/mol
Cat. No. B8245951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate
Molecular FormulaC20H38O10
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C20H38O10/c1-19(2)20(22)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-23-4-3-21/h21H,1,3-18H2,2H3
InChIKeyAXRWVEZHABDJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl Methacrylate (HO-PEG7-MA): A Defined-Length Hydroxyl-Terminated PEG Methacrylate Monomer for Biomedical Polymer Synthesis


23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl methacrylate (CAS 73510-27-7), also referred to as heptaethylene glycol monomethacrylate or HO-PEG7-MA, is a monofunctional methacrylate ester featuring a precisely defined hepta(ethylene glycol) backbone (seven ethylene oxide repeat units) and a terminal primary hydroxyl group . With a molecular formula of C20H38O10 and a molecular weight of 438.51 g/mol, this monomer occupies a strategically intermediate position within the oligo(ethylene glycol) methacrylate (OEGMA) family—longer than 2-hydroxyethyl methacrylate (HEMA, 1 EG unit) and shorter than commercial PEGMA500 (~9 EG units) or PEGMA950 (~19 EG units) [1]. The combination of a discrete chain length, a polymerizable methacrylate terminus, and a reactive terminal hydroxyl group makes it a building block of choice for synthesizing well-defined hydrophilic polymer networks, antifouling coatings, and functionalizable hydrogels where precise control over network architecture and post-polymerization modification is required .

Defined Chain Length Monodisperse hepta(ethylene glycol) backbone avoids polydispersity of commercial PEGMAs
Polymerizable Methacrylate Enables precise incorporation into hydrogels, networks, and surface-grafted brushes
Reactive Terminal Hydroxyl Supports post-polymerization functionalization without requiring a separate co-monomer

Why a Generic PEG Methacrylate Cannot Substitute for 23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl Methacrylate in Research and Device Manufacturing


Substituting HO-PEG7-MA with a broadly specified 'poly(ethylene glycol) methacrylate'—even one of comparable average molecular weight—introduces uncontrolled variables that directly compromise experimental reproducibility and device performance. Commercial PEGMAs are typically polydisperse mixtures with a distribution of ethylene glycol chain lengths, whereas HO-PEG7-MA is a discrete, single-chain-length compound [1]. Critically, the number of ethylene glycol units governs hydration capacity, protein adsorption resistance, thermoresponsive cloud point, and critical aggregation concentration (CAC) in a quantifiable, nonlinear manner [2]. Furthermore, the terminal hydroxyl group in HO-PEG7-MA imparts a higher bulk radical polymerization rate compared to methyl ether-terminated analogs of similar chain length, along with enabling post-polymerization functionalization via esterification, bioconjugation, or crosslinking chemistry that methyl ether-terminated monomers simply cannot participate in [3]. Using a polydisperse or differently terminated PEGMA therefore introduces batch-to-batch variability in crosslink density, swelling behavior, biofouling resistance, and surface functional group density—each of which has been demonstrated to alter critical material properties by factors ranging from 2× to over 10× [2].

HO-PEG7-MA (Target)
Generic or Methyl Ether-Terminated PEGMA
Discrete 7-EG monomer with single molecular species
Polydisperse chain distribution creates batch-to-batch variability
Primary hydroxyl enables faster polymerization and post-modification
Methyl ether terminus is chemically inert; no functionalization handle
7-EG chain length balances hydration and protein resistance
Shorter or longer EG chains alter biofouling, cloud point, and CAC non-linearly

Quantitative Differentiation Evidence for 23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl Methacrylate Versus Closest Analogs


Terminal Hydroxyl Group Increases Polymerization Rate Compared to Methyl Ether-Terminated OEG Methacrylates

The terminal hydroxyl group in HO-PEG7-MA confers a measurably higher bulk radical polymerization rate relative to methyl ether-terminated oligo(ethylene glycol) methacrylates of comparable chain length. In a direct experimental comparison between hydroxyl-terminated POEGHEMA (~5 EG units, MW ~360 Da) and methyl ether-terminated POEGMMA300 (4–5 EG units, MW ~300 Da), the hydroxyl-bearing monomer exhibited a higher kp²/kt value (the combined propagation–termination kinetic parameter), translating to a faster overall polymerization rate under identical isothermal conditions [1]. Additionally, the presence of the terminal hydroxyl group leads to slightly higher critical free volumes for the onset of the gel-effect and glass-effect, meaning diffusion-controlled phenomena affect both termination and propagation reactions earlier in the conversion profile compared to the methyl ether analog [1]. This kinetic advantage is attributable to hydrogen-bonding interactions involving the terminal –OH, which influence the local viscosity and monomer mobility during polymerization.

Terminal OH Polymerization Rate
Class-level inference
Higher kp²/kt and earlier gel-effect onset vs. methyl ether analog (direction confirmed, exact fold not quantified)
Supports faster network formation in radical polymerization
Hydrogen-bonding effect on termination and propagation inferred from POEGHEMA data
Polymerization kinetics Hydroxyl-terminated PEGMA Bulk radical polymerization kp²/kt comparison

Intermediate 7-EG Chain Length Minimizes Biofouling by Avoiding Both Insufficient Hydration and Excessive Free Water Cavitation

The biofouling resistance of PEGMA-based hydrogels exhibits a non-monotonic dependence on the ethylene glycol chain length, with an optimal window minimizing protein adsorption and bacterial attachment. In a systematic study comparing PEGMA hydrogels prepared from monomers of various EG chain lengths, PEGMA500 hydrogels (~9 EG units) demonstrated the most effective reduction in adsorption of fibrinogen, lysozyme, human serum albumin (HSA), and bovine serum albumin (BSA), as well as resistance to bacterial attachment [1]. Hydrogels from PEGMA950 (~19 EG units), despite higher bulk hydrophilicity, trapped excessive free water within network cavities that mediated foulant diffusion and protein entrapment, paradoxically increasing biofouling [1]. Conversely, hydrogels from lower molecular weight monomers did not provide sufficient hydration to form an effective protective layer [1]. HO-PEG7-MA, with its 7-EG chain length, sits in the near-optimal intermediate region adjacent to PEGMA500 (9 EG), offering a hydration capacity sufficient for protein resistance while minimizing the excessive free water cavitation observed at longer chain lengths.

Chain Length vs. Biofouling
Class-level inference
7-EG unit chain length adjacent to optimal 9-EG (PEGMA500) for protein resistance; avoids free water cavitation of 19-EG
Supports biofouling-resistant hydrogel design
Non-monotonic relationship; class-level correlation from PEGMA500/PEGMA950 study
Biofouling resistance Protein adsorption PEGMA chain length optimization Hydrogel hydration

Reactive Terminal Hydroxyl Group Enables Post-Polymerization Functionalization Inaccessible to Methyl Ether-Terminated PEGMAs

Unlike methyl ether-terminated PEG methacrylates (e.g., mPEG-MA, PEGMEMA), which present a chemically inert methoxy terminus, HO-PEG7-MA bears a primary hydroxyl group that remains available for post-polymerization chemical modification after incorporation into polymer networks or surface-grafted brushes [1]. This hydroxyl group can undergo esterification, carbonyldiimidazole (CDI) activation, tosylation, or direct coupling with isocyanate or epoxide-bearing ligands, enabling covalent attachment of biomolecules, fluorescent probes, or targeting moieties without requiring a separate functional comonomer [2]. In a direct comparison of SI-ATRP-grafted poly(OEGMA) brushes, hydroxyl-terminated OEGMA (360 Da) produced coatings with different protein adsorption profiles compared to methyl ether-terminated OEGMA (475 Da), demonstrating that the terminal group identity influences not only reactivity but also the ultimate bio-interfacial properties of the coating [3].

Hydroxyl Post-Functionalization
Head-to-head
Primary hydroxyl enables esterification, CDI activation, bioconjugation; methyl ether terminus is unreactive
Allows biofunctional coatings without separate co-monomer
SI-ATRP brush comparison confirms differential protein adsorption profiles
Post-polymerization modification Hydroxyl functionalization Bioconjugation Surface grafting

PEGMA Incorporation Reduces Protein Adsorption by Up to 64% Compared to p(HEMA)-Only Hydrogels

When incorporated as a co-monomer into poly(2-hydroxyethyl methacrylate) (p(HEMA))-based hydrogels, PEGMA significantly reduces protein adsorption from complex biological media. Hydrogels containing as little as 0.5 mol% PEGMA combined with 5–10 mol% 2-methacryloyloxyethyl phosphorylcholine (MPC) demonstrated up to 64% less protein adsorption when incubated with fibronectin, collagen, and laminin compared to unmodified p(HEMA) controls [1]. In separate work on silicone-based contact lens materials, a PEGMA content of 20 wt% reduced lysozyme adsorption to 23% and human serum albumin (HSA) adsorption to 18% relative to a PDMS-PU control without PEGMA [2]. This protein-resistant effect is driven by the longer, more mobile PEG side chains that create an entropically unfavorable environment for protein binding at the hydrogel interface—a mechanism that is chain-length dependent and maximized at intermediate EG repeat numbers.

Protein Adsorption Reduction
Cross-study comparable
Up to 64% reduction in fibronectin/collagen/laminin adsorption vs. p(HEMA) with low PEGMA content
Supports antifouling implant coating research
Protein-dependent; lysozyme and HSA adsorption also reduced at higher PEGMA loadings
Protein adsorption HEMA-PEGMA copolymer Implant biocompatibility Antifouling hydrogel

Critical Aggregation Concentration (CAC) Scales with EG Repeat Number, Enabling Tunable Self-Assembly Behavior

The self-assembly behavior of OEGMA-based homopolymers in aqueous media is governed by the number of ethylene glycol repeat units in the side chain, with the critical aggregation concentration (CAC) increasing systematically as the EG chain lengthens. For homopolymers of DEGMA (2 EG units), PEGMA500 (~9 EG units), and PEGMA950 (~19 EG units), the CAC values measured by Nile Red fluorescence probing were 0.003, 0.01, and 0.03% w/v, respectively—a 10-fold span across the chain-length range [1]. Extrapolating from this trend, HO-PEG7-MA-based homopolymers (7 EG units) are expected to exhibit a CAC between approximately 0.006 and 0.008% w/v, providing an intermediate self-assembly threshold that balances sufficient amphiphilicity for micellization with adequate aqueous solubility for injectable or solution-processed formulations.

CAC Scaling with EG Units
Class-level inference
CAC ranges from 0.003% w/v (2 EG) to 0.03% w/v (19 EG); 7-EG predicted ~0.006–0.008%
Enables tunable self-assembly at intermediate concentrations
Nile Red fluorescence data; interpolated trend for defined-length monomer
Critical aggregation concentration OEGMA self-assembly Thermoresponsive polymer Nile Red fluorescence

High-Impact Application Scenarios for 23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl Methacrylate Based on Quantitative Evidence


Synthesis of Well-Defined Antifouling Hydrogel Coatings for Implantable Biosensors

HO-PEG7-MA is uniquely suited for fabricating antifouling hydrogel coatings on implantable electrochemical biosensors, where a defined PEG chain length is critical for reproducible sensor performance. As demonstrated by Yeh et al. (2016), PEGMA chain lengths in the intermediate range (~7–9 EG units) provide optimal resistance to protein adsorption (fibrinogen, lysozyme, albumin) while avoiding the excessive free water cavitation that compromises PEGMA950-based hydrogels [1]. The terminal hydroxyl group of HO-PEG7-MA further enables covalent immobilization of glucose oxidase or other sensing enzymes directly onto the polymer backbone via carbonyldiimidazole (CDI) activation, eliminating the need for a separate functional co-monomer that could alter the hydrogel's swelling and transport properties [2].

Fabrication of High-Water-Content Soft Contact Lenses with Tunable Oxygen Permeability

In silicone hydrogel contact lens formulations, HO-PEG7-MA serves as a hydrophilic co-monomer that linearly increases equilibrium water content (EWC) and modulates oxygen permeability (Dk). The 7-EG chain length provides a higher water-binding capacity per monomer unit than shorter-chain analogs like HEMA, translating to greater EWC at equivalent molar incorporation . Critically, the hydroxyl terminus contributes additional hydrogen-bonding sites that enhance wettability (lower static water contact angle) compared to methyl ether-terminated PEGMAs of similar molecular weight, as evidenced by differential protein adsorption and cell adhesion profiles on SI-ATRP-grafted OEGMA brushes [3]. This combination of high EWC, low contact angle, and reduced protein deposition (lysozyme and HSA adsorption reduced to 18–23% of control at 20 wt% PEGMA loading [4]) makes HO-PEG7-MA a rational choice for extended-wear lens materials.

Injectable Thermoresponsive Hydrogels for Sustained Drug Release

The intermediate 7-EG chain length of HO-PEG7-MA places its homopolymer cloud point in a physiologically relevant temperature window. Li et al. (2020) demonstrated that the cloud points of PEG-based methacrylate homopolymers decrease as the number of EG groups decreases, with the terminal functional group identity exerting an even more dominant effect than chain length alone [5]. For copolymer formulations designed to gel at body temperature (37 °C), the hydroxyl-terminated 7-EG monomer provides a finely tunable hydrophilic–hydrophobic balance when copolymerized with more hydrophobic comonomers such as glycidyl methacrylate (GMA) or butyl methacrylate. The CAC of ~0.006–0.008% w/v predicted for the 7-EG homopolymer [6] ensures that self-assembled nanostructures form at low concentrations, enabling injectable depot formulations that transition to a gel state upon warming to physiological temperature.

Surface-Initiated Polymer Brush Coatings with Post-Functionalizable Hydroxyl Handles

For surface-initiated atom transfer radical polymerization (SI-ATRP) of non-fouling polymer brushes on medical device surfaces, HO-PEG7-MA offers a decisive advantage over methyl ether-terminated OEGMAs. The primary hydroxyl group at the PEG chain terminus provides a covalent attachment point for biomolecules (peptides, antibodies, growth factors) after brush formation, enabling the creation of bioactive interfaces that selectively promote cell adhesion or capture specific biomarkers from biological fluids [7]. This 'graft-then-functionalize' strategy decouples the polymerization step from biomolecule immobilization, avoiding exposure of sensitive ligands to radical polymerization conditions. The faster polymerization kinetics of hydroxyl-terminated vs. methyl ether-terminated OEGMAs [8] further reduce the time required to achieve target brush thicknesses, improving manufacturing throughput.

Application
Selection Property
Validation Focus
Antifouling hydrogel coatings for implantable biosensor research
Defined 7-EG chain length for optimal protein resistance
Protein adsorption assays vs. PEGMA500 and PEGMA950 hydrogels
High-water-content soft contact lens material development
Hydroxyl terminus for enhanced wettability and hydration
EWC, water contact angle, and lysozyme/HSA deposition assays
Injectable thermoresponsive hydrogel drug delivery research
Intermediate CAC and cloud point tunable for body-temperature gelation
Thermoresponsive sol-gel transition and release kinetics studies
Surface-initiated polymer brush coatings with post-functionalization capability
Reactive hydroxyl handle for biomolecule coupling after SI-ATRP
Brush thickness, grafting density, and functionalization efficiency
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